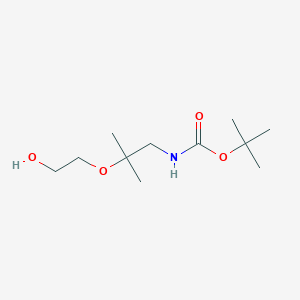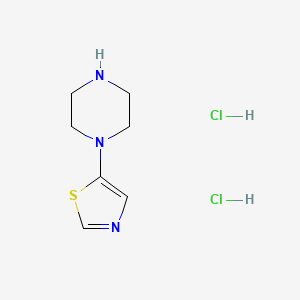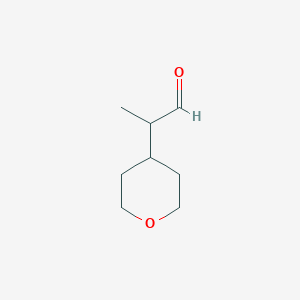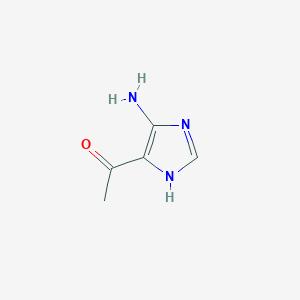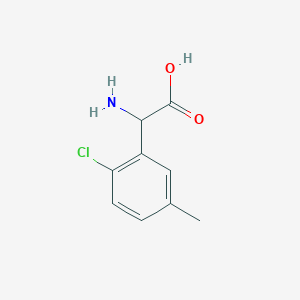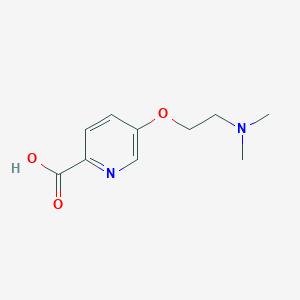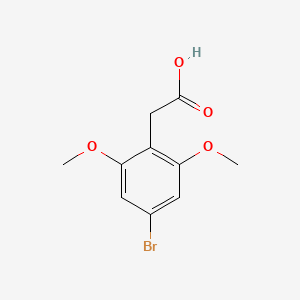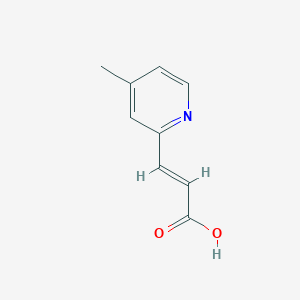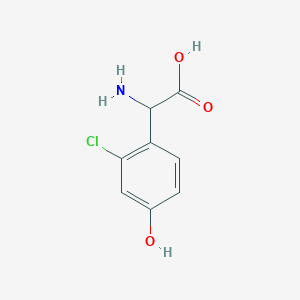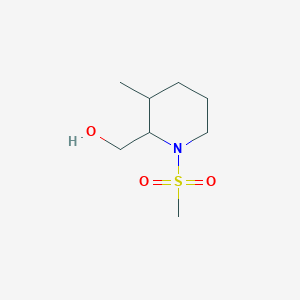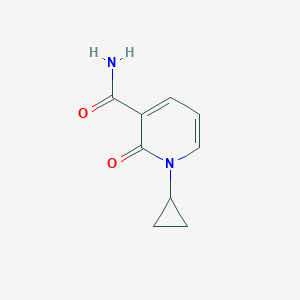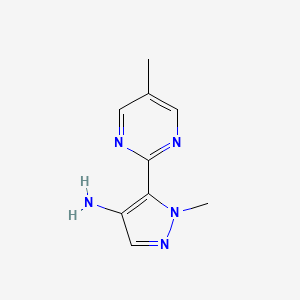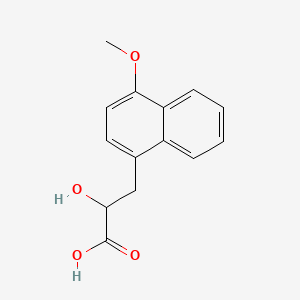
2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable naphthalene derivative, such as 4-methoxynaphthalene.
Functional Group Introduction: The hydroxy and propanoic acid groups are introduced through a series of reactions, including hydroxylation and carboxylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound’s antioxidant properties may involve scavenging of free radicals and modulation of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: A well-known NSAID with a similar naphthalene structure.
Ibuprofen: Another NSAID with a different core structure but similar therapeutic effects.
Ketoprofen: An NSAID with a benzophenone core structure.
Uniqueness
2-Hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and hydroxy groups, along with the propanoic acid moiety, provide a versatile platform for further chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-13-7-6-9(8-12(15)14(16)17)10-4-2-3-5-11(10)13/h2-7,12,15H,8H2,1H3,(H,16,17) |
Clave InChI |
LRAGBNUJCQGXLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



